
(3',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by its biphenyl structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Reduction: Conversion of the intermediate product to the desired methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Pharmacology: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine
Uniqueness
The unique combination of chlorine and fluorine substitutions in (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.
Properties
Molecular Formula |
C13H6Cl2F4O |
|---|---|
Molecular Weight |
325.08 g/mol |
IUPAC Name |
[4-(3,5-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-6-1-5(2-7(15)3-6)9-12(18)10(16)8(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI Key |
XYNQDFMKMGPWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


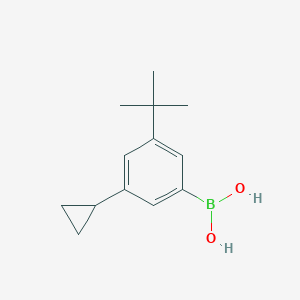

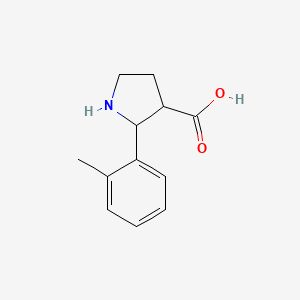

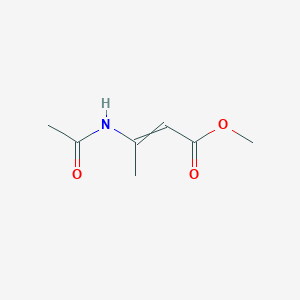

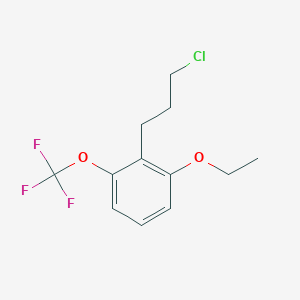


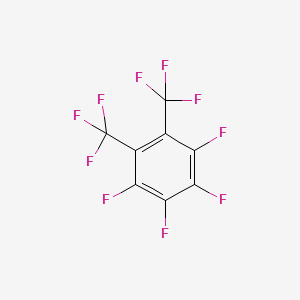
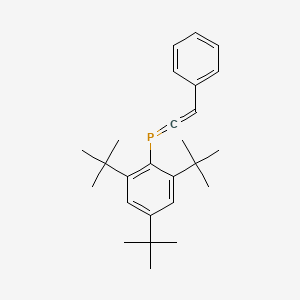
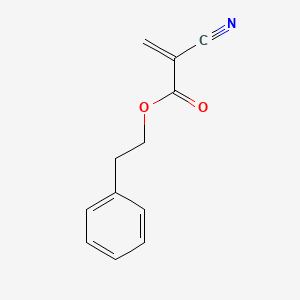
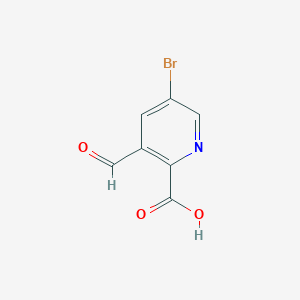
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
